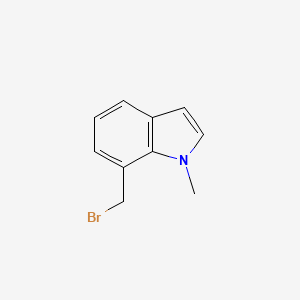
(3R,4S)-rel-4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-rel-4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a 2-ethylphenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the 2-Ethylphenyl Group: The 2-ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Products include 2-ethylbenzoic acid or 2-ethylbenzophenone.
Reduction: Products include 2-ethylphenylmethanol or 2-ethylbenzaldehyde.
Substitution: Products include 2-ethyl-4-nitrophenylpyrrolidine-3-carboxylic acid or 2-ethyl-4-chlorophenylpyrrolidine-3-carboxylic acid.
科学的研究の応用
(3R,4S)-rel-4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of chiral compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
作用機序
The mechanism by which (3R,4S)-rel-4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
- (3R,4S)-rel-4-(2-Methylphenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-4-(2-Propylphenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-4-(2-Isopropylphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
(3R,4S)-rel-4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature can lead to differences in pharmacological activity and selectivity compared to similar compounds.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
(3R,4S)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-9-5-3-4-6-10(9)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16)/t11-,12+/m1/s1 |
InChIキー |
GPWZXELQGMKLTF-NEPJUHHUSA-N |
異性体SMILES |
CCC1=CC=CC=C1[C@H]2CNC[C@@H]2C(=O)O |
正規SMILES |
CCC1=CC=CC=C1C2CNCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)







![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)

